

Spectroscopic Characterization of Rengyol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Rengynic acid*

CAS No.: 1310146-00-9

Cat. No.: B592748

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Disclaimer: Initial searches for "**Rengynic acid**" did not yield any results for a compound with this specific name in publicly available scientific literature. It is presumed that this may be a typographical error and the intended compound is Rengyol, a phenylethanoid glycoside isolated from the fruit of *Forsythia suspensa* (Lianqiao). This guide will focus on the spectroscopic characterization of Rengyol.

This technical whitepaper provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of Rengyol. The data presented herein is essential for the identification and characterization of this compound in natural product research and drug development.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS provides highly accurate mass measurements, enabling the determination of the molecular formula.

Table 1: HR-ESI-MS Data for Rengyol

Ion	Calculated m/z	Found m/z	Molecular Formula
$[M+Na]^+$	353.1258	353.1256	$C_{16}H_{22}O_7Na$

Experimental Protocol: HR-ESI-MS

- **Sample Preparation:** A dilute solution of Rengyol is prepared in a suitable solvent, typically methanol or acetonitrile.
- **Instrumentation:** A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization source is used.
- **Analysis:** The sample solution is infused into the ESI source. The analysis is performed in positive ion mode to observe protonated molecules ($[M+H]^+$) or adducts like the sodium adduct ($[M+Na]^+$).
- **Data Acquisition:** Mass spectra are acquired over a relevant m/z range (e.g., 100-1000).
- **Data Analysis:** The accurate mass of the molecular ion is used to calculate the elemental composition using specialized software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds, including the carbon skeleton and stereochemistry.

1H NMR and ^{13}C NMR Data

1H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ^{13}C NMR provides information about the carbon framework.

Table 2: 1H and ^{13}C NMR Spectroscopic Data for Rengyol (in CD_3OD)

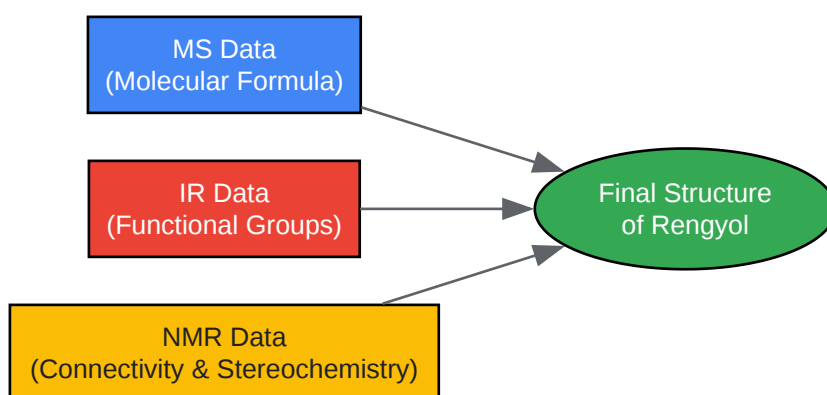
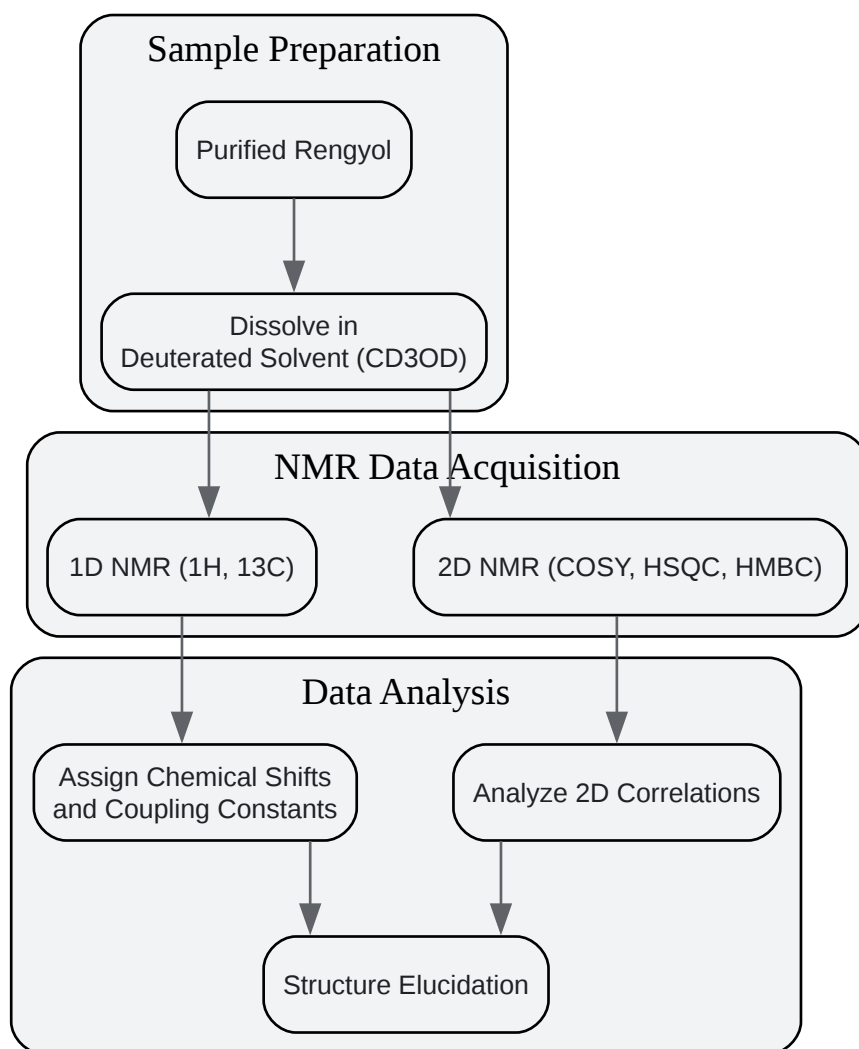
Position	^{13}C Chemical Shift (δc)	^1H Chemical Shift (δH), Multiplicity (J in Hz)
1	131.9	-
2	116.3	6.67, d (2.0)
3	146.2	-
4	144.8	-
5	117.2	6.65, d (8.0)
6	121.3	6.54, dd (8.0, 2.0)
7	72.1	3.95, dd (8.8, 4.0); 3.65, dd (8.8, 6.8)
8	40.2	2.75, t (7.6)
1'	104.5	4.35, d (7.8)
2'	75.2	3.25, m
3'	77.8	3.38, m
4'	71.6	3.29, m
5'	78.0	3.35, m
6'	62.8	3.85, dd (11.8, 2.0); 3.67, dd (11.8, 5.6)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified Rengyol is dissolved in 0.5 mL of a deuterated solvent (e.g., methanol- d_4 , CD_3OD).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:
 - ^1H NMR

- ^{13}C NMR
- Correlation Spectroscopy (COSY) to identify proton-proton couplings.
- Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
- Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations.
- Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are used to assemble the complete structure of the molecule.

NMR Workflow



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